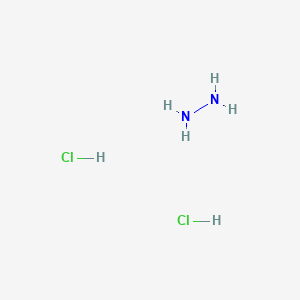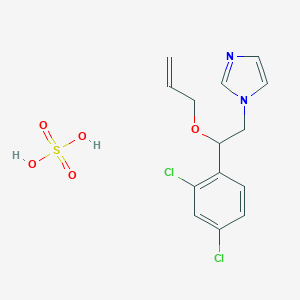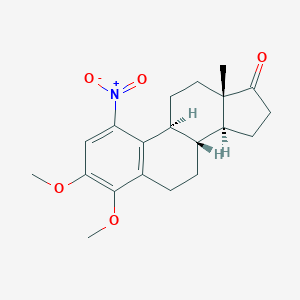
メタザクロール
概要
説明
メタザクロールは、クロロアセトアミド系化学物質に属する広く使用されている除草剤です。 主に、油菜、キャベツ、その他の野菜など、さまざまな作物における一年生草本および広葉雑草の発生前および発生初期の防除に使用されます . メタザクロールの化学名は、2-クロロ-N-(ピラゾール-1-イルメチル)アセト-2',6'-キシリジドであり、分子式はC14H16ClN3Oです .
科学的研究の応用
Metazachlor has a wide range of scientific research applications. In agriculture, it is used to control weeds and improve crop yields . In environmental science, it serves as a model compound for studying the fate and transport of herbicides in soil and water systems . In biology, metazachlor is used to investigate the effects of herbicides on non-target organisms, such as aquatic life . Additionally, it has applications in analytical chemistry for the development of methods to detect and quantify herbicide residues in various matrices .
作用機序
メタザクロールの作用機序は、細胞分裂と伸長に不可欠な長鎖脂肪酸合成の阻害を伴います . メタザクロールは、非常に長鎖脂肪酸の生合成を阻害する、エロンガーゼ酵素を標的としています . この阻害は、感受性植物における細胞分裂と成長の抑制につながり、最終的に植物の死を引き起こします .
類似化合物の比較
メタザクロールは、ジメテナミド-Pやピロキサスルホンなど、他のクロロアセトアミド系除草剤と比較されることがよくあります . これらの化合物はすべて長鎖脂肪酸合成を阻害しますが、メタザクロールは、その特定の分子構造と、より広範囲の雑草に対する効果において独特です . 類似の化合物には以下が含まれます。
- ジメテナミド-P
- ピロキサスルホン
- アセトクロール
- アラクロール
生化学分析
Biochemical Properties
Metazachlor interacts with various enzymes and proteins. It inhibits the formation of long chain fatty acids, which are essential for cell division and cell expansion . This interaction affects the normal biochemical reactions within the cell, leading to the herbicidal effect.
Cellular Effects
Metazachlor has significant effects on various types of cells and cellular processes. For instance, it has been observed to cause significantly lower growth and delayed ontogenetic development in marbled crayfish at certain concentrations . It also influences cell function by impacting the activity of enzymes such as total superoxide dismutase (SOD), catalase (CAT), glutathione s-transferase (GST), glutathione reductase (GR), and reduced glutathione (GSH) .
Molecular Mechanism
The molecular mechanism of metazachlor involves its binding interactions with biomolecules and its impact on gene expression. As a member of the chloroacetamide class of chemicals, metazachlor inhibits the formation of long chain fatty acids, which are crucial for cell division and cell expansion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of metazachlor have been observed to change over time. For instance, in an agricultural retention pond, high concentration pulses of metazachlor were observed, which enduringly raised solute concentrations in the pond .
Metabolic Pathways
Metazachlor is involved in the metabolic pathway that inhibits the formation of long chain fatty acids . These fatty acids play a key role in cell division and cell expansion processes .
Transport and Distribution
The transport and distribution of metazachlor within cells and tissues are influenced by various factors. For instance, hydrological tracers have indicated that transport is a dominant process for metazachlor .
Subcellular Localization
Some studies suggest that certain plasma membrane-associated receptor-like kinases, which are absent from plasmodesmata under optimal growth conditions, rapidly relocate and cluster to the pores in response to osmotic stress
準備方法
化学反応の分析
メタザクロールは、酸化、還元、置換などのさまざまな化学反応を受けます。 注目すべき反応の1つは、気相および水相の両方でオゾンによる酸化です . 主な反応経路には、環状付加、酸素付加、および単一電子移動機構が含まれます . これらの反応で使用される一般的な試薬には、オゾンやその他の酸化剤が含まれます . これらの反応から生成される主な生成物は、通常、親化合物よりも毒性が低く、環境に優しいです .
科学研究への応用
メタザクロールは、幅広い科学研究への応用があります。 農業では、雑草の防除と作物の収量向上に使用されます . 環境科学では、土壌や水系における除草剤の運命と輸送を研究するためのモデル化合物として役立ちます . 生物学では、メタザクロールは、水生生物など、非標的生物に対する除草剤の影響を調査するために使用されます . さらに、さまざまなマトリックス中の除草剤残留物を検出および定量するための方法の開発において、分析化学で応用されています .
類似化合物との比較
Metazachlor is often compared with other chloroacetamide herbicides, such as dimethenamid-P and pyroxasulfone . While all these compounds inhibit long-chain fatty acid synthesis, metazachlor is unique in its specific molecular structure and its effectiveness against a broader spectrum of weeds . Similar compounds include:
- Dimethenamid-P
- Pyroxasulfone
- Acetochlor
- Alachlor
Metazachlor’s unique structure allows it to be more effective in certain environmental conditions and against specific weed species .
特性
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEPQTYSZVCJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058156 | |
| Record name | Metazachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67129-08-2 | |
| Record name | Metazachlor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67129-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metazachlor [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067129082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metazachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAZACHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPY2K437O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target site of metazachlor in plants?
A1: Metazachlor primarily inhibits the synthesis of very long chain fatty acids (VLCFAs) in plants. [] This effect was specifically observed with the herbicidally active S-enantiomer of metolachlor, a related chloroacetamide herbicide, while the inactive R-enantiomer had no influence. []
Q2: How does the inhibition of VLCFA synthesis affect plant growth?
A2: VLCFAs are essential components of plant cell walls and membranes. [] By disrupting their synthesis, metazachlor interferes with cell division and expansion, ultimately leading to plant death. [, ] Specifically, metazachlor can provoke fasciation of leaves and impact cellular antioxidant defense mechanisms. []
Q3: Are there other biochemical processes affected by metazachlor?
A3: While VLCFA synthesis inhibition is considered the primary mode of action, metazachlor can also influence other metabolic pathways. Studies show it can inhibit fatty acid desaturation, particularly affecting the conversion of oleic acid. [, ] Additionally, metazachlor exposure can lead to oxidative stress, indicated by increased activity of antioxidative enzymes and lipid peroxidation in plant tissues. []
Q4: What is the molecular formula and weight of metazachlor?
A4: Metazachlor has the molecular formula C15H20ClN3O and a molecular weight of 293.8 g/mol.
Q5: Is there any spectroscopic data available for metazachlor?
A5: While the provided research doesn't delve into specific spectroscopic details, the development of an enzyme immunoassay (ELISA) for metazachlor detection relies on its structural characteristics. [] This suggests the availability of spectroscopic data for characterizing the herbicide and its interactions with antibodies.
Q6: How does metazachlor behave in different soil types?
A6: Metazachlor degradation in soil is influenced by factors like texture and organic carbon content. [, , ] Higher clay and organic carbon content generally lead to faster degradation. [] The presence of organic fertilizers can initially slow down degradation, likely due to increased sorption to organic matter, but this effect diminishes over time. [, ]
A6: Metazachlor is not known to possess catalytic properties. As a herbicide, its action relies on inhibiting enzymatic processes rather than catalyzing them.
A7: While not extensively covered in the provided research, computational chemistry could be applied to study metazachlor. QSAR (Quantitative Structure-Activity Relationship) models, for instance, could be developed to predict the herbicidal activity of metazachlor analogs based on their structural features. []
Q7: How does the structure of metazachlor relate to its herbicidal activity?
A8: Research on chloroacetamides, including metazachlor, highlights the importance of specific structural features for their activity. [, ] The presence of a chiral center in the molecule is crucial, with the S-enantiomer exhibiting significantly higher herbicidal potency compared to the R-enantiomer. [] Modifications to the aromatic ring or the side chain can alter activity and selectivity. [, ]
Q8: How stable is metazachlor under environmental conditions?
A9: Metazachlor exhibits varying persistence depending on factors like soil type, moisture, and temperature. [, ] Its half-life in soil typically ranges from 1 to 3 months. [] Metazachlor degradation can lead to the formation of metabolites, some of which might be more persistent than the parent compound. [, , , ]
Q9: Are there specific formulation strategies employed to improve metazachlor's efficacy?
A10: Research highlights the use of adjuvants in metazachlor formulations to enhance its efficacy. [] Adjuvants can improve herbicide uptake by the plant or modify its behavior in the soil, leading to better weed control. [, ] Encapsulation of metazachlor in biodegradable microparticles has been explored as a controlled-release strategy. [, ] This approach aims to prolong the herbicide's activity and potentially reduce its environmental impact. [, ]
Q10: Does the use of metazachlor raise any environmental concerns?
A11: The widespread use of metazachlor has raised concerns regarding its potential impact on the environment, particularly on water resources. [, , ] Studies have detected metazachlor and its metabolites in groundwater and surface waters, raising concerns about potential long-term effects on aquatic ecosystems and human health. [, ]
Q11: What measures are being taken to mitigate the environmental risks associated with metazachlor?
A12: Strategies to minimize metazachlor leaching to water resources include optimizing application rates and timing, using controlled-release formulations, and implementing appropriate agricultural practices. [, , ] Regulatory bodies are actively involved in monitoring metazachlor levels in the environment and setting maximum residue limits (MRLs) in food and feed to ensure consumer safety. [, , ]
A10: The efficacy of metazachlor is primarily evaluated through field trials assessing its weed control efficacy and crop safety. [, , , , ] Laboratory studies often focus on understanding its mode of action using model organisms like algae. [, , , ]
Q12: Has resistance to metazachlor been observed in weeds?
A13: While widespread resistance to metazachlor has not been widely reported, studies have successfully developed metazachlor-resistant algal strains in the laboratory. [, ] These resistant strains often exhibit cross-resistance to other chloroacetamide herbicides, indicating a shared mode of action. [, ]
Q13: What is known about the toxicological profile of metazachlor?
A14: Metazachlor's toxicological profile has been extensively studied due to its widespread use. [, , ] Regulatory agencies, such as the European Food Safety Authority (EFSA), assess the potential risks of metazachlor to human health and the environment. [, , ] These assessments consider various factors, including dietary exposure, occupational exposure, and potential for bioaccumulation. [, , ]
A13: Drug delivery and targeting strategies are not typically relevant to metazachlor, as it is a herbicide applied directly to the soil or plants.
A13: Biomarkers and diagnostics are not commonly used in the context of metazachlor, as its effects are primarily assessed through direct observation of weed control and potential phytotoxicity to crops.
Q14: What analytical techniques are used to detect and quantify metazachlor in environmental samples?
A15: Gas chromatography coupled with electron capture detection (GC/ECD) is a widely used technique for analyzing metazachlor residues in various matrices, including soil, water, and plant tissues. [, , , ] This method offers high sensitivity and selectivity for detecting trace amounts of metazachlor and its metabolites. [, , , ] Additionally, enzyme immunoassays (ELISAs) have been developed for rapid and sensitive detection of metazachlor. []
Q15: What are the main pathways of metazachlor degradation in the environment?
A16: Metazachlor degradation in the environment can occur through various pathways, including microbial degradation, photodegradation, and chemical hydrolysis. [, , , ] Microbial degradation is considered the primary route in soil, where microorganisms utilize metazachlor as a source of carbon or energy. [, , , ]
A17: Metazachlor's solubility in water is relatively low, which influences its behavior in the environment and its formulation. [] Factors like temperature, pH, and the presence of organic matter can affect its solubility and, consequently, its bioavailability to plants and microorganisms. []
A18: Analytical methods for metazachlor analysis undergo rigorous validation processes to ensure their accuracy, precision, and reliability. [, ] These validation procedures follow established guidelines and involve determining parameters like linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ). [, ]
A19: Stringent quality control measures are implemented throughout the production and distribution of metazachlor to ensure its quality, consistency, and safety. [, ] These measures encompass various aspects, including raw material control, manufacturing process control, and finished product testing. [, ]
Q16: Are there any viable alternatives to metazachlor for weed control in oilseed rape?
A24: Research explores alternative herbicides and strategies for weed control in oilseed rape, particularly with the emergence of herbicide-resistant weeds. [, , , , ] Integrated weed management approaches, combining cultural practices, mechanical weed control, and herbicides with different modes of action, are increasingly emphasized to prevent resistance development and reduce reliance on single active ingredients like metazachlor. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)



